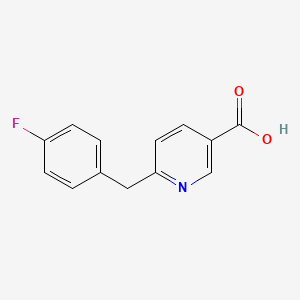

6-(4-Fluorobenzyl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

6-[(4-fluorophenyl)methyl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H10FNO2/c14-11-4-1-9(2-5-11)7-12-6-3-10(8-15-12)13(16)17/h1-6,8H,7H2,(H,16,17) |

InChI Key |

FFJCOKARZPWZHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC=C(C=C2)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 6 4 Fluorobenzyl Nicotinic Acid and Its Structural Analogs

Established Synthetic Pathways for Substituted Nicotinic Acid Scaffolds

The synthesis of nicotinic acid derivatives, characterized by a pyridine (B92270) ring bearing a carboxylic acid group, relies on a robust set of well-documented chemical reactions. These methods can be broadly categorized into two main approaches: the modification of a pre-existing pyridine ring and the construction of the pyridine ring itself through cyclization.

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl/Benzyl-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are particularly effective for linking aryl or benzyl (B1604629) groups to pyridine rings. nih.gov These reactions typically involve the coupling of a pyridine derivative (often a halopyridine) with an organometallic reagent in the presence of a palladium catalyst.

Several named reactions fall under this category, with the Suzuki and Sonogashira couplings being prominent examples. The Suzuki reaction, for instance, couples an aryl or vinyl boronic acid with an aryl or vinyl halide. youtube.com In the context of nicotinic acid synthesis, this would involve reacting a halonicotinic acid ester with an appropriately substituted benzylboronic acid. The Sonogashira coupling, on the other hand, joins a terminal alkyne with an aryl or vinyl halide. youtube.com This can be used to introduce an alkynylbenzyl group, which can subsequently be reduced to a benzyl group if desired.

The general mechanism for these catalytic cycles involves an oxidative addition of the palladium(0) catalyst to the pyridine-halide bond, followed by transmetalation with the organometallic partner and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Pyridine Substrate | Coupling Partner | Catalyst System | Key Feature |

|---|---|---|---|---|

| Suzuki Coupling | Halonicotinic Acid Ester | Aryl/Benzylboronic Acid | Pd(0) catalyst, Base | Forms a direct aryl/benzyl-pyridine C-C bond. youtube.com |

| Sonogashira Coupling | Halonicotinic Acid Ester | Terminal Alkyne | Pd(0) catalyst, Copper(I) salt, Amine base | Introduces an alkyne linkage. nih.govyoutube.com |

| Carbonylative Coupling | Aryl Iodide/Bromide | Cyanamide, Amine | Pd(0) catalyst | Forms N-acylguanidines through a carbonylative process. nih.gov |

Condensation and Cyclization Reactions in Nicotinic Acid Synthesis

Building the nicotinic acid scaffold from acyclic precursors is another fundamental strategy. These methods often involve condensation reactions to form a key intermediate, which then undergoes cyclization to create the pyridine ring. google.com

One classic approach is the Hantzsch pyridine synthesis, although it is more commonly used for dihydropyridines, it can be adapted for pyridine synthesis. More direct methods often involve the condensation of enamines with β-dicarbonyl compounds or their equivalents. researchgate.net For instance, enamines can be reacted with other components in a tandem condensation reaction to yield pyridine derivatives. researchgate.net

Alternative ring synthesis strategies might start with trifluoroacetic acid derivatives to introduce a trifluoromethyl group, followed by reactions with compounds like vinyl butyl ether to build a five-carbon chain intermediate that is then cyclized with ammonia (B1221849) to form the substituted nicotinic acid ester. google.com These methods, while effective, can sometimes be less economical for large-scale production. google.com

Specific Synthesis of 6-(4-Fluorobenzyl)nicotinic Acid Precursors and Target Compound

The synthesis would logically start from a commercially available precursor such as 6-chloronicotinic acid or 6-fluoronicotinic acid. mdpi.comossila.com The carboxylic acid group would first be protected, typically by converting it to an ester (e.g., a methyl or ethyl ester), to prevent interference with the coupling reaction. This ester would then be coupled with a suitable 4-fluorobenzyl organometallic reagent. A (4-fluorobenzyl)zinc halide or a 4-fluorobenzylboronic acid would be appropriate coupling partners for a Negishi or Suzuki coupling, respectively. Following the successful coupling, the ester group would be hydrolyzed back to a carboxylic acid to yield the final target compound, this compound.

Table 2: Proposed Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Esterification | 6-Chloronicotinic Acid | Ethanol, Acid Catalyst | Ethyl 6-chloronicotinate |

| 2 | Cross-Coupling (e.g., Suzuki) | Ethyl 6-chloronicotinate | 4-Fluorobenzylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Ethyl 6-(4-fluorobenzyl)nicotinate |

| 3 | Hydrolysis | Ethyl 6-(4-fluorobenzyl)nicotinate | NaOH, then HCl | this compound |

Optimization of Reaction Conditions for Enhanced Yields and Purity in Laboratory Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized compound, which is particularly important for potential applications in medicinal chemistry. ossila.comnih.gov For the proposed synthesis of this compound, several parameters in the cross-coupling step could be fine-tuned.

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of palladium-catalyzed reactions. acs.org For instance, different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., PPh₃, Xantphos) can be screened to find the optimal combination for the specific substrates. The reaction temperature and duration are also critical variables; careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), can determine the point of maximum conversion and prevent the formation of degradation byproducts.

In industrial settings, there is a growing emphasis on developing greener and more efficient processes. nih.govmdpi.com This includes using less toxic solvents, operating at lower temperatures, and employing catalysts that are more efficient and easier to remove from the final product. nih.govmdpi.com For nicotinic acid production in general, enzymatic and biocatalytic methods are being explored as alternatives to traditional chemical synthesis, offering high selectivity and milder reaction conditions. frontiersin.orgnih.govnih.govmdpi.com While not directly applied to the target compound in this review, these trends highlight the ongoing drive for optimization in chemical synthesis.

Exploration of Biological Activities and Molecular Interactions of 6 4 Fluorobenzyl Nicotinic Acid

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are crucial for cognitive functions, and their modulation is a key area of interest for therapeutic development, particularly for conditions like Alzheimer's disease and schizophrenia. nih.govnih.gov While direct studies on 6-(4-fluorobenzyl)nicotinic acid are not extensively available, research on related nicotinic acid derivatives provides insights into their potential interactions with nAChRs.

Investigation of Receptor Subtype Selectivity (e.g., α7 nAChR)

The α7 subtype of the nicotinic acetylcholine receptor is a significant target in pharmacology. nih.gov Modulation of α7 nAChR is considered a promising approach for treating cognitive deficits. nih.govnih.gov Agonists of the α7 nAChR are of particular interest to pharmacologists as they can penetrate the blood-brain barrier and may help improve cognitive functions in patients with Alzheimer's disease and schizophrenia. nih.gov

One notable compound, 1-[6-(4-fluorophenyl) pyridin-3-yl]-3-(4-piperidin-1-ylbutyl) urea, also known as SEN34625/WYE-103914, has been identified as a potent agonist of the α7 nAChR with a median effective concentration of 70 nM. nih.gov This compound is a more effective analog of a previously developed compound, SEN12333, which also shows promise for treating Alzheimer's disease and schizophrenia. nih.gov The interaction between fibrillar amyloid-β and α7 nAChRs is a key aspect of Alzheimer's pathology, and treatment with α7 nAChR stimulating drugs may modulate these pathogenic interactions. nih.gov

Ligand-Receptor Binding Studies and Functional Assays

Ligand-receptor binding studies are essential for understanding the interaction between a compound and its target receptor. In the context of Alzheimer's disease, it has been shown that amyloid-β assemblies bind to α7 nAChRs, forming complexes that may contribute to synaptic dysfunction. nih.gov Functional assays have demonstrated that α7 nAChR agonists can improve cognitive deficits in animal models. For example, some agonists have been shown to improve auditory gating deficits in rats, suggesting potential for improving sensory gating in schizophrenic patients. nih.gov

Evaluation of Enzyme Inhibition Potential for Related Fluorinated Nicotinic Acid Derivatives

The introduction of fluorine into nicotinic acid derivatives can significantly alter their biological properties, including their ability to inhibit enzymes. researchgate.net Fluorinated compounds have gained attention in medicinal chemistry due to the electron-withdrawing nature of fluorine, which can enhance lipophilicity and modify binding affinities with enzymes and receptors. researchgate.netfiocruz.br

A library of novel nicotinic acid derivatives with modifications at the 6th position of the pyridine (B92270) ring has been evaluated for their inhibitory activity against α-amylase and α-glucosidase, enzymes relevant to type 2 diabetes. nih.gov Two compounds in particular, 8 and 44, showed micromolar inhibition against α-amylase, with compound 44 achieving a remarkable ~72% enzyme inactivation level, surpassing the control drug acarbose (B1664774). nih.gov Furthermore, compounds 35 and 39 demonstrated significant inhibition of α-glucosidase, with inhibition values comparable to acarbose and a substantial enhancement in enzyme inhibition at saturation. nih.gov Mechanistic studies revealed that these promising compounds act as noncompetitive inhibitors for both enzymes. nih.gov

The inhibition of nicotinate (B505614) phosphoribosyltransferase (NAPRT), an enzyme involved in NAD+ biosynthesis, is another area of interest, particularly for cancer therapy. nih.gov Screening of various nicotinic acid derivatives has shown that some compounds can inhibit NAPRT. For instance, 2-hydroxynicotinic acid was identified as an inhibitor of this enzyme. nih.gov

Investigation of Antimicrobial Activity for Related Nicotinic Acid Hydrazide Scaffolds

Nicotinic acid hydrazide derivatives have been extensively studied for their antimicrobial properties. nih.govnih.govresearchgate.netconnectjournals.com These compounds serve as a scaffold for the synthesis of various molecules with a wide range of biological activities, including antibacterial and antifungal effects. nih.govnih.gov

Several studies have synthesized and evaluated series of nicotinic acid hydrazide derivatives. For example, the condensation of nicotinic acid hydrazide with different ketones has yielded hydrazide-hydrazones with notable antibacterial activity, especially against Gram-negative bacteria. nih.gov Some of these derivatives have shown very strong activity against P. aeruginosa. nih.gov Similarly, acylhydrazone derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria, with some compounds showing high efficacy against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antimicrobial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC). The table below summarizes the MIC values for some active nicotinic acid derivatives against various microbial strains.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Compound 33 | P. aeruginosa | 0.22 | nih.gov |

| Compound 34 | P. aeruginosa | 0.19 | nih.gov |

| Acylhydrazone 13 | S. epidermidis ATCC 12228 | 1.95 | nih.gov |

| Acylhydrazone 13 | S. aureus ATCC 43300 (MRSA) | 7.81 | nih.gov |

| 1,3,4-Oxadiazoline 25 | B. subtilis ATCC 6633 | 7.81 | mdpi.com |

| 1,3,4-Oxadiazoline 25 | S. aureus ATCC 6538 | 7.81 | mdpi.com |

Examination of Other Reported Biological Activities Relevant to Nicotinic Acid Derivatives

Beyond their effects on nAChRs and antimicrobial properties, nicotinic acid derivatives have been investigated for a range of other biological activities. chemistryjournal.netresearchgate.net These include anti-inflammatory, analgesic, and insecticidal effects. chemistryjournal.netresearchgate.netnih.gov

Two series of nicotinic acid derivatives were synthesized and evaluated for their anti-inflammatory activity, showing significant effects without impacting macrophage viability. nih.gov Certain compounds from these series exhibited potent inhibition of nitrite, a marker of inflammation. nih.gov Some derivatives have also been found to possess analgesic properties. researchgate.net Furthermore, nicotinic acid derivatives have been explored for their potential in treating Alzheimer's disease and have shown efficacy against this neurodegenerative condition. chemistryjournal.netresearchgate.net The diverse biological activities of these compounds underscore their potential as scaffolds for the development of new therapeutic agents. nih.gov

Structure Activity Relationship Sar and Structural Modification Studies of 6 4 Fluorobenzyl Nicotinic Acid

Impact of Fluorine Atom Position and Type of Linker on Biological Activity

The benzyl (B1604629) and nicotinic acid moieties are fundamental components of 6-(4-Fluorobenzyl)nicotinic acid, and modifications to these structures, including the position of the fluorine atom and the nature of the chemical linkage, can significantly alter the compound's biological profile.

The position of the fluorine atom on the benzyl ring is a crucial determinant of the molecule's electronic properties and, consequently, its biological activity. The fluorine atom, being highly electronegative, can influence the molecule's acidity, lipophilicity, and metabolic stability. The strategic placement of fluorine can lead to enhanced potency and selectivity. nih.govacs.org

In drug design, the substitution of a hydrogen atom with fluorine can lead to significant changes in biological activity. nih.gov When attached to an aromatic ring, fluorine's electron-withdrawing nature can affect the pKa of nearby functional groups and alter the molecule's ability to participate in hydrogen bonding. The para-position, as in this compound, is a common substitution pattern. However, moving the fluorine to the meta-position would alter the electronic distribution across the phenyl ring, which could in turn affect receptor binding affinity and specificity. While direct comparative studies on the para- versus meta-fluorobenzyl nicotinic acid are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that such a positional shift would likely modulate the compound's activity. The meta-position might lead to a different set of interactions with the target protein, potentially altering the potency or selectivity profile of the compound.

Table 1: Predicted Physicochemical Properties of Fluorobenzyl Nicotinic Acid Positional Isomers

| Compound | Fluorine Position | Predicted LogP | Predicted pKa (Carboxylic Acid) |

|---|---|---|---|

| This compound | para | 3.5 | 4.8 |

| 6-(3-Fluorobenzyl)nicotinic acid | meta | 3.6 | 4.7 |

| 6-(2-Fluorobenzyl)nicotinic acid | ortho | 3.6 | 4.6 |

Note: These values are estimations based on computational models and may vary in experimental settings.

Studies on related compounds, such as benzyl and phenyl guanidine derivatives, have shown that the nature of this linker can significantly impact antimicrobial potency. nih.gov In the context of this compound, replacing the benzyl group with a phenyl group would likely have a profound effect on how the molecule fits into a receptor's binding pocket. The increased rigidity of a 6-(4-fluorophenyl)nicotinic acid analog might enhance binding to a specific conformation of the target but could also introduce steric clashes that reduce activity. The optimal linker type would be highly dependent on the specific topology of the biological target.

Functionalization of the Nicotinic Acid Moiety and its Influence on Activity

The carboxylic acid group of the nicotinic acid moiety is a key functional handle that can be modified to modulate the compound's pharmacokinetic and pharmacodynamic properties. Esterification and amidation are common strategies to alter polarity, solubility, and metabolic stability.

Converting the carboxylic acid to an ester or an amide can transform the molecule into a prodrug, which may be inactive until metabolized in the body to the active carboxylic acid form. This approach can improve oral bioavailability by increasing lipophilicity and facilitating passage through cell membranes. Furthermore, the specific ester or amide group introduced can be tailored to fine-tune the rate of hydrolysis and release of the active drug. nih.govmdpi.com

For instance, the synthesis of various nicotinic acid derivatives, including amides and hydrazides, has been shown to yield compounds with a wide range of biological activities, such as anti-inflammatory and anticancer effects. nih.govnih.gov The choice of the amine or alcohol used for functionalization introduces new structural diversity that can be explored to optimize the SAR.

Table 2: Examples of Functionalized Nicotinic Acid Derivatives and Their Potential Biological Activities

| Functional Group | Potential Advantage | Example Biological Activity |

|---|---|---|

| Methyl Ester | Increased lipophilicity, potential prodrug | Anti-inflammatory |

| Ethylamide | Altered hydrogen bonding capacity | Anticancer |

| Hydrazide | Introduction of a reactive handle for further derivatization | Antitubercular mdpi.com |

Stereochemical Considerations and their Role in Molecular Recognition

While this compound itself is an achiral molecule, the introduction of stereocenters through structural modifications can have a profound impact on biological activity. Molecular recognition is often a highly stereoselective process, with one enantiomer of a chiral drug typically exhibiting significantly higher potency than the other. mdpi.comacs.org

If, for example, a methyl group were introduced on the benzylic carbon to create 6-(1-(4-fluorophenyl)ethyl)nicotinic acid, two enantiomers would result. These enantiomers would have identical physical properties except for their interaction with polarized light and with other chiral molecules, such as biological receptors. It is highly probable that one enantiomer would fit more favorably into the binding site of the target protein, leading to a more potent biological response. The process of separating these enantiomers, known as chiral resolution, would be essential to evaluate their individual activities. google.comwikipedia.org The differential activity of stereoisomers is a fundamental principle in pharmacology and underscores the three-dimensional nature of drug-receptor interactions.

Rational Design and Synthesis of Advanced this compound Analogs for SAR Elucidation

The principles of rational drug design are instrumental in systematically exploring the SAR of this compound. slideshare.net This approach involves the iterative process of designing new analogs based on existing SAR data and computational modeling, followed by their chemical synthesis and biological evaluation.

For instance, quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of analogs with their biological activity. researchgate.netebi.ac.uknih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

The synthesis of advanced analogs could involve a variety of strategies, such as:

Bioisosteric replacements: Replacing the fluorine atom with other halogens (Cl, Br) or with a methyl or cyano group to probe the electronic and steric requirements at that position.

Scaffold hopping: Replacing the pyridine (B92270) ring of the nicotinic acid with other heterocyclic systems to explore different spatial arrangements of key functional groups.

Conformational constraint: Introducing cyclic structures or double bonds to lock the molecule into a specific conformation, which can provide insights into the bioactive conformation.

Through the systematic application of rational design and synthetic chemistry, a comprehensive understanding of the SAR of this compound can be achieved, paving the way for the development of new and improved therapeutic agents. mdpi.comnih.gov

Mechanistic Investigations into the Biological Action of 6 4 Fluorobenzyl Nicotinic Acid

Identification and Validation of Specific Molecular Targets

The biological activity of 6-(4-Fluorobenzyl)nicotinic acid is likely mediated through its interaction with specific molecular targets. Based on research into related compounds, several potential targets have been identified.

One of the primary putative targets is the sodium-calcium exchanger (NCX) . nih.gov Derivatives of nicotinamide (B372718), structurally akin to this compound, have been shown to be potent inhibitors of the reverse mode of NCX. nih.gov The NCX is crucial in maintaining calcium homeostasis in myocytes, and its inhibition is a key area of investigation for preventing reperfusion injuries in the heart. nih.gov

Another significant target is the G protein-coupled receptor GPR109A (also known as HM74A). nih.govnih.gov This receptor is well-established as the primary target for nicotinic acid, mediating its effects on lipid metabolism. nih.govnih.gov Given the structural similarity, it is highly probable that this compound also interacts with GPR109A.

Furthermore, studies on other nicotinic acid derivatives suggest potential inhibitory activity against enzymes like α-amylase and α-glucosidase . nih.gov These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov

The nicotinic acetylcholine (B1216132) receptors (nAChRs) , particularly the α4β2 subtype, represent another class of potential targets. nih.govnih.gov While classical nicotinic agonists target the α4β2 interface, certain non-classical ligands show selectivity for the unique α4α4 interface, producing a modulator-like effect. nih.gov

Table 1: Potential Molecular Targets of this compound and Related Derivatives

| Target | Class | Potential Effect of Ligand Binding |

| Sodium-Calcium Exchanger (NCX) | Ion Transporter | Inhibition of reverse mode activity. nih.gov |

| GPR109A (HM74A) | G Protein-Coupled Receptor | Agonism, leading to modulation of lipid metabolism. nih.govnih.gov |

| α-Amylase | Enzyme | Noncompetitive inhibition. nih.gov |

| α-Glucosidase | Enzyme | Noncompetitive inhibition. nih.gov |

| α4β2 Nicotinic Acetylcholine Receptor (nAChR) | Ligand-Gated Ion Channel | Positive allosteric modulation. nih.gov |

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

The interaction of this compound with its molecular targets is expected to trigger a cascade of intracellular signaling events.

Modulation of the NCX by related nicotinamide derivatives directly impacts intracellular calcium levels. nih.gov By inhibiting the reverse mode of the exchanger, these compounds can prevent the calcium overload that contributes to cellular damage during reperfusion. nih.gov

Activation of the GPR109A receptor by nicotinic acid is known to initiate a Gαi-mediated signaling cascade. nih.gov This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on lipid metabolism. researchgate.net

Inhibition of α-amylase and α-glucosidase by nicotinic acid derivatives has been shown to occur through a noncompetitive mechanism. nih.gov This mode of inhibition suggests that the compounds bind to a site on the enzyme that is distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov

The interaction with nAChRs can lead to the modulation of ion flow and neuronal excitability. nih.govnih.gov Positive allosteric modulators of α4β2 nAChRs can amplify the receptor's response to acetylcholine without directly activating it, offering a more nuanced control of receptor function. nih.gov

Inflammatory pathways are also relevant, as various intracellular signaling cascades, such as the JAK/STAT, MAPK, and mTOR pathways, are known to be involved in inflammation and can be targeted by chemical inhibitors. nih.gov While direct evidence for this compound is lacking, the anti-inflammatory effects of nicotinic acid suggest a potential modulation of these pathways. esmed.org

Characterization of Binding Sites and Modes of Interaction with Receptors or Enzymes

The specific binding interactions of this compound with its putative targets are crucial for its activity.

For the GPR109A receptor , mutagenesis studies have identified key residues involved in ligand binding. An arginine residue within the third transmembrane domain is thought to be critical for recognizing the carboxylic acid moiety of nicotinic acid and its analogs. nih.gov

In the case of α4β2 nAChRs , the binding site for agonists is located at the interface between subunits. nih.gov Non-classical, site-selective compounds have been found to bind in a unique pocket at the α4α4 interface, which is not present in the α4β2 binding site. nih.gov Molecular dynamics simulations suggest that these compounds form a π-stacking interaction with a tryptophan residue (α4(+)W156). nih.gov

For the NCX , quantitative structure-activity relationship (QSAR) studies of nicotinamide derivatives have shown that the inhibitory activity is dependent on the hydrophobicity and shape of the substituents on the phenyl ring. nih.gov This indicates that the binding pocket accommodates specific steric and electronic features.

Comparative Analysis of Mechanistic Pathways with Known Nicotinic Acid Agonists or Antagonists

The mechanistic profile of this compound can be contextualized by comparing it with well-characterized nicotinic acid agonists and antagonists.

Nicotinic Acid (Niacin) , the archetypal agonist for the GPR109A receptor, exerts its primary effects by inhibiting lipolysis in adipocytes, which leads to a reduction in plasma free fatty acids and subsequently, triglycerides and LDL cholesterol. nih.govresearchgate.net Its action is mediated through the Gαi pathway. nih.gov

In contrast to the direct agonism of nicotinic acid, some derivatives exhibit different mechanisms. For instance, certain nicotinic acid derivatives act as noncompetitive inhibitors of α-amylase and α-glucosidase, a mechanism distinct from the competitive inhibition of acarbose (B1664774), a known inhibitor of these enzymes. nih.gov

Other derivatives, like sorbinicate (B1682153) (D-glucitol hexanicotinate), modulate the bioavailability of nicotinic acid, leading to more constant plasma levels and potentially enhanced pharmacological activity with fewer side effects. nih.gov

The potential positive allosteric modulation of nAChRs by compounds structurally related to this compound presents a different paradigm from the direct agonism or antagonism seen with many nicotinic ligands. nih.gov This allosteric modulation offers a way to fine-tune receptor activity rather than simply turning it on or off.

Table 2: Mechanistic Comparison of Nicotinic Acid and its Derivatives

| Compound/Class | Primary Target(s) | Mechanism of Action | Key Downstream Effects |

| Nicotinic Acid | GPR109A | Agonist | Inhibition of adenylyl cyclase, decreased cAMP, reduced lipolysis. nih.govnih.govresearchgate.net |

| Nicotinamide Derivatives | Sodium-Calcium Exchanger (NCX) | Inhibitor of reverse mode | Prevention of intracellular calcium overload. nih.gov |

| Certain Nicotinic Acid Derivatives | α-Amylase, α-Glucosidase | Noncompetitive Inhibitor | Reduced carbohydrate digestion and glucose absorption. nih.gov |

| Sorbinicate | (Prodrug of Nicotinic Acid) | Modulates bioavailability | Sustained plasma levels of nicotinic acid. nih.gov |

| Positive Allosteric Modulators (PAMs) of nAChRs | α4β2 nAChR | Allosteric Modulator | Amplification of receptor response to acetylcholine. nih.gov |

Computational and Theoretical Approaches Applied to 6 4 Fluorobenzyl Nicotinic Acid Research

Molecular Docking Studies for Predicting Ligand-Target Interactions and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-(4-Fluorobenzyl)nicotinic acid, docking studies are crucial for understanding how it interacts with its biological targets, such as enzymes or receptors. By simulating the binding process, researchers can predict the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex.

For instance, docking studies on derivatives of nicotinic acid have been used to explore their binding modes within the active sites of enzymes like penicillin-binding proteins and sterol 14-alpha demethylase. nih.gov These studies can reveal key amino acid residues that are critical for binding and can guide the design of analogs with improved potency and selectivity. nih.gov Software such as AutoDock Vina and Glide are commonly employed for these predictions, focusing on the role of specific chemical groups, like the fluorobenzyl moiety, in establishing hydrophobic interactions.

Table 1: Representative Molecular Docking Results for Nicotinic Acid Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Nicotinoylglycine Derivative 4 | Penicillin-Binding Protein 3 (PBP3) | -11.868 | Ser448, Glu623, Gln524 | nih.gov |

| Nicotinoylglycine Derivative 4 | Sterol 14-alpha Demethylase (CYP51) | -5.315 | - | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. researchgate.net These calculations can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties, which are essential for interpreting experimental data and understanding the molecule's reactivity. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. aimspress.com

For nicotinic acid and its derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are used to determine these orbital energies. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which provide further insights into the molecule's reactivity and potential for interaction. researchgate.net

Table 2: Calculated Reactivity Descriptors for Niacin (Nicotinic Acid)

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | 4.94 eV |

| Electronegativity (χ) | 3.97 eV |

| Chemical Hardness (η) | 2.47 eV |

| Electrophilicity Index (ω) | 3.19 eV |

| Data derived from studies on the parent compound, niacin. researchgate.net |

Molecular Electrostatic Potential Surface Mapping for Interaction Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. The MEP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For molecules like nicotinic acid, the MEP surface typically shows negative potential around the oxygen and nitrogen atoms, indicating these as likely sites for electrophilic interaction, while the hydrogen atoms exhibit positive potential. researchgate.net This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the binding of this compound to its biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For a compound like this compound, a QSAR study would involve a set of structurally related molecules with known biological activities. Various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for each molecule and correlated with their activity using statistical methods. The resulting model can then be used to guide the design of new derivatives with potentially enhanced activity. nih.gov

Molecular Dynamics Simulations to Explore Conformational Landscapes and Dynamic Binding

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.com MD simulations can explore the conformational flexibility of both the ligand and the target, providing insights into the stability of the binding and the dynamic nature of the interactions. mdpi.com

For this compound, MD simulations could be used to:

Assess the stability of the docked pose and identify any conformational changes that occur upon binding.

Calculate the binding free energy, providing a more accurate prediction of binding affinity.

Analyze the role of water molecules in mediating ligand-target interactions.

Understand how mutations in the target protein might affect binding.

These simulations provide a more realistic representation of the biological system and can reveal important dynamic aspects of molecular recognition that are not captured by static models. mdpi.comresearchgate.net

Advanced Research Perspectives and Development of 6 4 Fluorobenzyl Nicotinic Acid As a Chemical Scaffold

Strategic Utilization of 6-(4-Fluorobenzyl)nicotinic Acid as a Core Building Block for Novel Chemical Entities

The molecular architecture of this compound, featuring a nicotinic acid core substituted with a 4-fluorobenzyl group, presents a versatile platform for the synthesis of a diverse array of novel chemical entities. The nicotinic acid moiety, a well-established pharmacophore, offers multiple points for chemical modification, including the carboxylic acid group and various positions on the pyridine (B92270) ring. The presence of the 4-fluorobenzyl group introduces several advantageous properties. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the physicochemical properties of the molecule, such as lipophilicity.

The synthesis of derivatives from this scaffold can be systematically approached to explore a wide chemical space. For instance, the carboxylic acid group can be readily converted into esters, amides, or other bioisosteres to modulate solubility, membrane permeability, and target engagement. The pyridine nitrogen can be quaternized to introduce a positive charge, potentially altering the compound's interaction with biological targets. Furthermore, the aromatic rings of both the pyridine and the benzyl (B1604629) group can be subjected to further substitution to fine-tune electronic and steric properties.

The synthesis of such derivatives can be achieved through established synthetic methodologies. For example, the core scaffold of this compound can be potentially synthesized through cross-coupling reactions, such as Suzuki or Negishi couplings, between a suitable benzylating agent and a functionalized nicotinic acid precursor. Subsequent modifications of the carboxylic acid and the aromatic rings can then be performed to generate a library of novel compounds for biological screening.

Integration into Fragment-Based Drug Discovery (FBDD) or Ligand-Based Drug Design (LBDD) Initiatives

The principles of fragment-based drug discovery (FBDD) and ligand-based drug design (LBDD) offer powerful strategies for the rational development of new therapeutic agents. The this compound scaffold is well-suited for integration into both of these approaches.

In FBDD, small molecular fragments that bind to a biological target with low affinity are identified and then grown or linked together to create more potent lead compounds. The this compound molecule itself, or smaller fragments derived from it (e.g., 4-fluorobenzylpyridine or nicotinic acid), could be screened against a target of interest. Once a fragment hit is identified, the modular nature of the scaffold allows for systematic elaboration to improve binding affinity and selectivity.

Ligand-based drug design, on the other hand, relies on the knowledge of existing active ligands to develop new molecules with similar or improved properties. If a series of compounds containing the this compound scaffold demonstrates biological activity, a pharmacophore model can be generated. dovepress.com This model would define the key chemical features and their spatial arrangement required for activity. The pharmacophore can then be used to virtually screen large compound libraries to identify new molecules with the desired features or to guide the design of novel analogs of this compound with enhanced potency. For instance, understanding the pharmacophore for nicotinic receptor agonists, which typically includes a cationic center and a hydrogen bond acceptor, can guide the modification of the this compound scaffold to target these receptors. nih.gov

The development of a pharmacophore model for a series of nicotinamide (B372718) derivatives targeting the α4β2 nicotinic acetylcholine (B1216132) receptor highlights the utility of this approach for this class of compounds. nih.gov Such a model can provide a roadmap for the design of new ligands with improved selectivity for specific receptor subtypes.

Methodologies for Enhancing Selectivity and Potency through Targeted Chemical Modifications

Once initial biological activity is established for derivatives of this compound, a key objective is to enhance their potency and selectivity towards the desired biological target. This can be achieved through a variety of targeted chemical modifications, guided by structure-activity relationship (SAR) studies and computational modeling.

Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode of this compound derivatives with their biological target. nih.gov These computational techniques can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity. For example, docking studies can predict the optimal orientation of the molecule within the binding site and identify key interactions, such as hydrogen bonds and hydrophobic contacts. This information can then be used to design modifications that strengthen these interactions.

The following table outlines potential modification strategies and their expected impact on the properties of derivatives of this compound:

| Modification Site | Potential Modification | Expected Impact |

| Carboxylic Acid | Esterification, Amidation, Bioisosteric replacement (e.g., tetrazole) | Modulate solubility, membrane permeability, and target engagement. |

| Pyridine Ring | Introduction of substituents (e.g., alkyl, halogen, amino) | Fine-tune electronic properties, steric interactions, and metabolic stability. |

| Benzyl Group | Variation of substituent position (ortho, meta, para) and nature | Probe the binding pocket and optimize hydrophobic and electronic interactions. |

| Methylene Bridge | Replacement with other linkers (e.g., ether, amine) | Alter conformational flexibility and spatial orientation of the benzyl group. |

Exploration of New Biological Systems and Disease Models for Future Academic Research Applications

The versatile nature of the this compound scaffold opens up avenues for its exploration in a wide range of biological systems and disease models, making it a valuable tool for academic research. The nicotinic acid framework itself is known to interact with a variety of biological targets, and the introduction of the 4-fluorobenzyl group can confer novel activities.

Potential Therapeutic Areas: Based on the known activities of nicotinic acid derivatives, compounds derived from the this compound scaffold could be investigated for their potential in several therapeutic areas:

Inflammatory Diseases: Nicotinic acid derivatives have been shown to possess anti-inflammatory properties. nih.gov Novel analogs of this compound could be screened in cellular and animal models of inflammation, such as in lipopolysaccharide (LPS)-stimulated macrophages, to assess their ability to modulate the production of inflammatory mediators like TNF-α and IL-6. nih.gov

Infectious Diseases: Some nicotinic acid derivatives have demonstrated antimicrobial activity. nih.gov The this compound scaffold could be used to generate new compounds for screening against various bacterial and fungal pathogens, including drug-resistant strains.

Cardiovascular Diseases: Nicotinic acid is a well-known lipid-lowering agent. nih.gov While the primary mechanism of action is established, the development of novel derivatives with improved side-effect profiles remains an active area of research. Derivatives of this compound could be evaluated for their effects on lipid metabolism and their potential to mitigate atherosclerosis.

Neurological Disorders: Nicotinic acetylcholine receptors (nAChRs) are implicated in a variety of neurological disorders. nih.gov The structural similarity of the scaffold to nicotinic agonists suggests that derivatives could be designed to target specific nAChR subtypes with potential applications in conditions such as pain, addiction, and neurodegenerative diseases.

The following table summarizes potential research applications and the corresponding biological models:

| Research Area | Potential Biological Target(s) | Exemplary Disease/Research Model(s) |

| Inflammation | Cyclooxygenase (COX) enzymes, Inflammatory cytokines (TNF-α, IL-6) | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, Carrageenan-induced paw edema in rats. nih.gov |

| Infectious Diseases | Bacterial and fungal enzymes, Cell wall components | Screening against various strains of Staphylococcus aureus, Candida albicans. nih.gov |

| Cardiovascular Disease | HMG-CoA reductase, Nicotinic acid receptor (GPR109A) | In vitro lipid metabolism assays, Animal models of hyperlipidemia. nih.gov |

| Neurological Disorders | Nicotinic acetylcholine receptor (nAChR) subtypes | Radioligand binding assays, Electrophysiological recordings in cells expressing specific nAChR subtypes. nih.gov |

Q & A

Q. How is this compound utilized in prodrug development for CNS disorders?

- Methodology : Amidation or esterification of the carboxylic acid group enhances bioavailability. For example, coupling with 4-(4-fluorobenzyl)morpholine derivatives improves BBB permeability, as validated in rodent models using LC-MS/MS brain biodistribution studies . Metabolic stability is assessed via liver microsome assays (CYP450 isoform profiling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.